1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene
Description
1-Nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a nitroaromatic compound featuring a trifluoropropenyl substituent in the ortho position relative to the nitro group. The electron-withdrawing nitro group and the fluorine-rich alkenyl moiety confer unique electronic and steric properties, making this compound a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. Its synthesis often involves transition-metal-catalyzed coupling or condensation reactions, as demonstrated in procedures using Fe powder and NH₄Cl in aqueous ethanol .
Properties
IUPAC Name |
1-nitro-2-[(E)-3,3,3-trifluoroprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)6-5-7-3-1-2-4-8(7)13(14)15/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXGJRXYFMGUPG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the trifluoropropenyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation or chemical reductants are commonly used for reducing the nitro group.
Major Products
Reduction: The major product is 1-amino-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene.
Substitution: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Scientific Research Applications
1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene involves its interaction with molecular targets through its nitro and trifluoropropenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The trifluoropropenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Nitro vs. Methoxy or Chloro Groups
1-Methoxy-3-[(1E)-2-nitroprop-1-en-1-yl]benzene ():
- Structural difference : Replaces the trifluoropropenyl group with a nitropropenyl chain and introduces a methoxy group.
- Impact : The methoxy group (electron-donating) reduces electrophilicity compared to the nitro analog, altering reactivity in substitution or cyclization reactions.
- Applications : Primarily used in studies of regioselectivity in aromatic systems .
1-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2-nitrobenzene (2a, ):
- Structural difference : Chlorine substituent at the β-position of the trifluoropropenyl group.
- Impact : Enhances electrophilicity and stabilizes intermediates in nucleophilic addition. The Z/E isomer ratio (82:18) influences crystallinity and solubility .
- Synthetic utility : Key precursor for indole derivatives via Buchwald–Hartwig amination .
Trifluoropropenyl Derivatives Without Nitro Groups
- 4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine (): Structural difference: Incorporates a morpholine ring. Applications: Explored in medicinal chemistry for kinase inhibition .
Complex Fluorinated Alkenyl Systems
- 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-en-1-yl]-N-(2-chlorophenyl)-2,2-dimethyl-cyclopropane-1-carboxamide ():
Data Tables: Key Properties and Reactivity
Table 2. Substituent Effects on Reactivity
| Compound | Electronic Effect | Preferred Reactions |
|---|---|---|
| 1-Nitro-2-[(1E)-trifluoropropenyl]benzene | Strong electron-withdrawing | Nucleophilic aromatic substitution |
| 1-Methoxy-3-nitropropenylbenzene | Moderate electron-donating | Electrophilic addition |
| 4-[2-Trifluoropropenylphenyl]morpholine | Polarizable | Hydrogen-bond-mediated crystallization |
Biological Activity
1-Nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C12H10F3N
- Molecular Weight: 235.21 g/mol
- CAS Number: 661-54-1
Mechanisms of Biological Activity
The biological activity of this compound primarily arises from its nitro group, which can participate in redox reactions and generate reactive oxygen species (ROS). These ROS can lead to oxidative stress, influencing various cellular pathways.
Key Mechanisms:
- Nitro Reduction: The nitro group can be reduced to form nitroso or amino derivatives, which may exhibit different biological properties.
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of nitro-substituted compounds. The presence of the trifluoropropenyl moiety enhances lipophilicity, potentially increasing membrane permeability and leading to higher antimicrobial efficacy.
Table 1: Antimicrobial Activity of Nitro Compounds
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| Nitrofurantoin | E. coli | 16 |
| 5-Nitroimidazole | B. fragilis | 8 |
Cytotoxicity and Cancer Research
Research indicates that nitro compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve apoptosis induction through ROS generation.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with 1-nitro derivatives resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of nitro compounds helps in predicting their biological activities. The trifluoropropenyl group appears to enhance the overall potency of the compound by improving its interaction with biological targets.
Table 2: SAR of Nitro Compounds
| Compound | Substituent | Activity Level |
|---|---|---|
| 1-Nitrobenzene | None | Low |
| 2-Nitrophenol | Hydroxyl | Moderate |
| This compound | Trifluoropropenyl | High |
Q & A
Q. What are the common synthetic routes for preparing 1-nitro-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]benzene, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically involves coupling reactions between nitro-substituted benzene derivatives and trifluoropropenyl precursors. Key steps include:
- Catalytic hydrotrifluoromethylation : Styrene derivatives are reacted with trifluoromethylating agents under palladium or copper catalysis. Temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield .
- Cross-coupling strategies : Suzuki-Miyaura or Heck couplings may introduce the trifluoropropenyl group to nitrobenzene scaffolds. Ligand choice (e.g., phosphine ligands) and base (e.g., K₂CO₃) optimize electron-deficient aromatic systems .
- Challenges : Competing elimination or isomerization (E/Z selectivity) requires strict control of reaction time and stoichiometry. Yields range from 40–75%, with purity confirmed via HPLC or GC-MS .
Q. How is the molecular configuration of this compound typically confirmed, and what analytical techniques are essential?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : The gold standard for determining stereochemistry. For example, the (E)-configuration of the trifluoropropenyl group is confirmed by C=C bond angles (124–128°) and torsion angles .
- Spectroscopic methods :
- Crystallographic databases : Cross-referencing with the Cambridge Structural Database (CSD) identifies similar derivatives, aiding in structural validation .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?
Methodological Answer:
- Disorder in the trifluoropropenyl group : Dynamic disorder due to rotational flexibility can complicate refinement. Strategies include:
- Twinned crystals : Common in polar space groups (e.g., P2₁/c). HKLF 5 format in SHELX handles twin law matrices .
- Hydrogen bonding interactions : Weak C–H···O/N contacts influence packing. Hirshfeld surface analysis quantifies intermolecular interactions .
Q. How do structural variations in similar compounds affect their electronic and reactive properties?
Methodological Answer:
- Electron-withdrawing effects : The nitro and trifluoropropenyl groups reduce electron density on the benzene ring, directing electrophilic substitution to meta positions. Hammett constants (σ) predict reactivity trends .
- Comparative crystallography : Substituents like morpholine or acetamide in analogs (e.g., CSD entry LINZOY) increase planarity, enhancing π-π stacking and thermal stability .
- DFT calculations : HOMO-LUMO gaps (~4.5 eV) correlate with photostability. Trifluoromethyl groups lower LUMO energy, increasing susceptibility to nucleophilic attack .
Q. What methodologies are used to evaluate the compound's potential bioactivity, and how do structural features influence this?
Methodological Answer:
- Insecticidal activity assays : Pyrethroid-like analogs are tested against soil pests (e.g., Diabrotica virgifera) via contact toxicity assays. Bioisosteric replacement of chlorine with nitro groups alters binding to sodium channels .
- Structure-activity relationship (SAR) studies :
- In silico docking : Molecular dynamics simulations with acetylcholinesterase (AChE) identify key binding residues (e.g., Trp86) .
Data Contradictions and Optimization
- Synthesis yields : Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu catalysts) suggest solvent-dependent intermediates. Multi-variable optimization (DoE) resolves discrepancies .
- Crystallographic vs. spectroscopic data : Discrepancies in bond lengths (e.g., C–F = 1.32–1.35 Å vs. 1.34 Å in DFT) highlight the need for complementary methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
